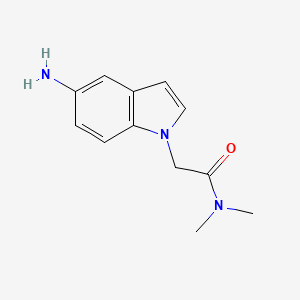
2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide
Overview
Description
Physical and Chemical Properties Analysis
The molecular weight of 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide is 203.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 203.105862047 g/mol . The topological polar surface area is 60 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques : Studies on indole derivatives include methods for synthesizing N-(indol-3-yl)-N′,N′-dialkylamidines via Vilsmeier reaction with 3-aminoindoles, highlighting the reactivity of indole rings under certain conditions (Simakov et al., 1985).
- Chemical Functionalities Optimization : Research on the optimization of chemical functionalities in indole derivatives has been conducted to improve their allosteric modulation parameters for the Cannabinoid Receptor 1 (CB1), providing insights into structural requirements for allosteric modulation (Khurana et al., 2014).
Biological Activities
- Antimicrobial Activities : Some indole derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial strains, indicating the potential for developing new antimicrobial agents (Al‐Hamdani & Al Zoubi, 2015).
- Anti-Epileptic Effects : The anti-epileptic effects of new indole derivatives have been studied by estimating biogenic amines concentrations in rat brain, suggesting the potential for these compounds in epilepsy treatment (Swathi & Sarangapani, 2017).
Material Science and Environmental Applications
- Sensitivity Improvement for Detection : The development of new fluorescent probes for sensitive detection of carbonyl compounds in environmental water samples has utilized indole derivatives, highlighting their application in environmental monitoring (Houdier et al., 2000).
Pharmacological Research
- Molecular Docking and Drug Design : Indole acetamide derivatives have been studied for their anti-inflammatory properties through molecular docking analysis, revealing the importance of specific functional groups for biological activity and offering a basis for drug design strategies (Al-Ostoot et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(5-aminoindol-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14(2)12(16)8-15-6-5-9-7-10(13)3-4-11(9)15/h3-7H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDDBXVRHQWLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)
![3-Amino-1-[4-(difluoromethoxy)phenyl]urea](/img/structure/B1523111.png)
![4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1523112.png)



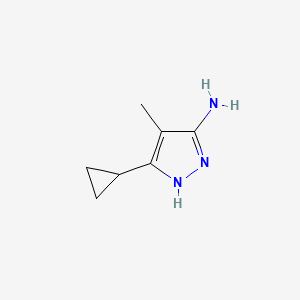
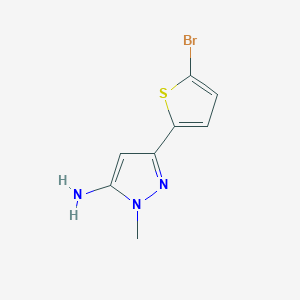
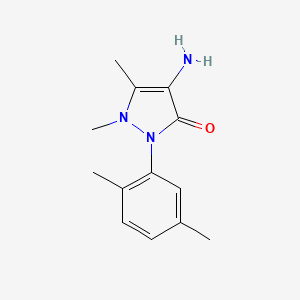
amine](/img/structure/B1523125.png)
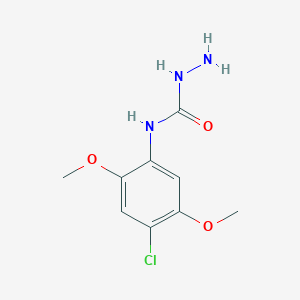

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)
